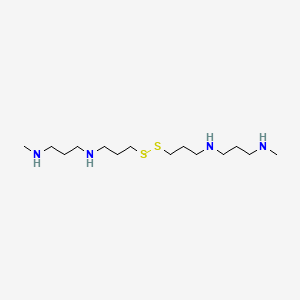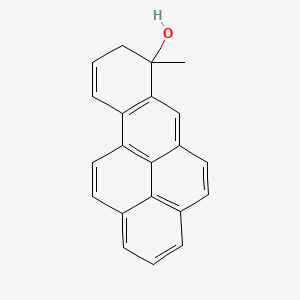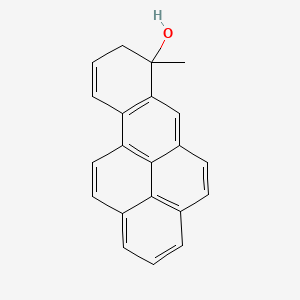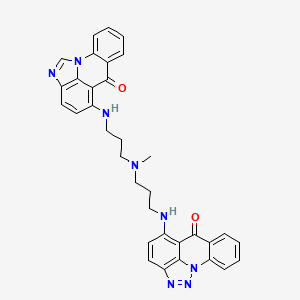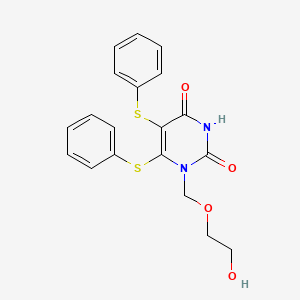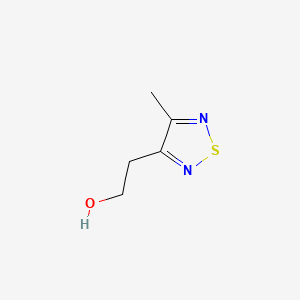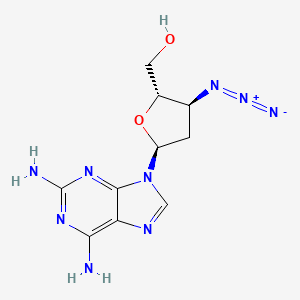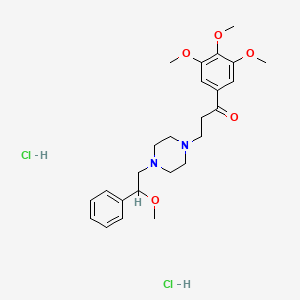
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a propiophenone backbone, a piperazine ring, and multiple methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4,5-trimethoxybenzaldehyde and beta-methoxyphenethylamine. These intermediates undergo a series of reactions, including condensation, cyclization, and reduction, to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Industrial methods may also incorporate purification steps, such as crystallization and chromatography, to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurotransmitter systems and its potential use in treating certain medical conditions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways . These interactions can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and is closely related to mescaline.
Para-Methoxyamphetamine: Known for its serotonergic effects, this compound is a designer drug of the amphetamine class.
Uniqueness
Propiophenone, 3-(4-(beta-methoxyphenethyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its complex structure, which includes multiple functional groups and a piperazine ring. This structure allows it to interact with a wide range of molecular targets and pathways, making it a versatile compound for scientific research.
Propiedades
Número CAS |
21263-40-1 |
|---|---|
Fórmula molecular |
C25H36Cl2N2O5 |
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H34N2O5.2ClH/c1-29-22-16-20(17-23(30-2)25(22)32-4)21(28)10-11-26-12-14-27(15-13-26)18-24(31-3)19-8-6-5-7-9-19;;/h5-9,16-17,24H,10-15,18H2,1-4H3;2*1H |
Clave InChI |
BTCBOANPHLLJOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCN(CC2)CC(C3=CC=CC=C3)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



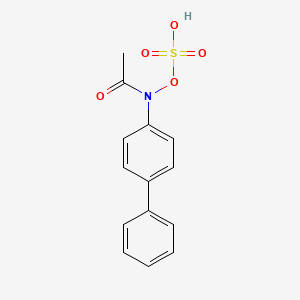
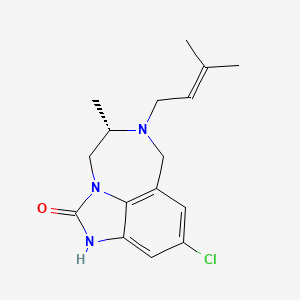
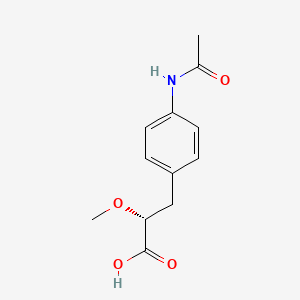
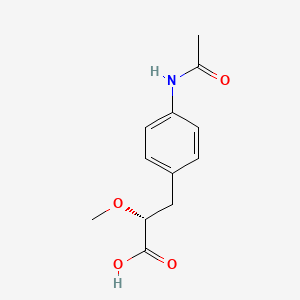
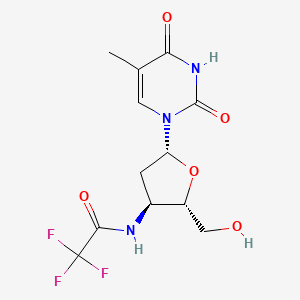
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
